molecular formula C9H9BrN2O4 B13923446 Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate

Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate

Cat. No.: B13923446
M. Wt: 289.08 g/mol
InChI Key: ALHCDGACWNWQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a methylamino group, and a nitro group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate typically involves multi-step organic reactions One common method starts with the nitration of methyl benzoate to introduce the nitro group This is followed by bromination to add the bromine atom

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Substitution: The methylamino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine and methylamino groups can form hydrogen bonds or van der Waals interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 2-bromo-4-(amino)-5-nitrobenzoate: Similar structure but lacks the methyl group on the amino substituent.

    Methyl 2-chloro-4-(methylamino)-5-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-bromo-4-(methylamino)-5-nitrobenzamide: Similar structure but with an amide group instead of the ester.

Uniqueness: Methyl 2-bromo-4-(methylamino)-5-nitrobenzoate is unique due to the specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of the bromine atom, in particular, can influence the compound’s behavior in substitution reactions and its interactions with biological targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

Molecular Formula

C9H9BrN2O4

Molecular Weight

289.08 g/mol

IUPAC Name

methyl 2-bromo-4-(methylamino)-5-nitrobenzoate

InChI

InChI=1S/C9H9BrN2O4/c1-11-7-4-6(10)5(9(13)16-2)3-8(7)12(14)15/h3-4,11H,1-2H3

InChI Key

ALHCDGACWNWQAM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C(=C1)Br)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.